H-Met-OiPr hydrochloride
Description
Historical Background and Discovery
The exploration of methionine derivatives, including isopropyl DL-methionate hydrochloride, is rooted in the broader history of methionine research. Methionine itself was first isolated in 1922 by J. H. Mueller at Columbia University, though its correct molecular formula was established three years later by Odake in Japan. By 1928, G. Barger and F. P. Coyne elucidated its structure, cementing its role as an essential sulfur-containing amino acid. The industrial synthesis of DL-methionine began in the post-World War II era, pioneered by Degussa AG (now Evonik Industries) in Germany, driven by the need to address protein deficiency disorders and agricultural demands.
The development of methionine esters, such as the isopropyl derivative, emerged from efforts to enhance the compound’s stability, solubility, and bioavailability for diverse applications. While the exact timeline of isopropyl DL-methionate hydrochloride’s synthesis remains less documented, its creation aligns with mid-20th-century advancements in amino acid chemistry. Researchers sought to modify methionine’s carboxyl group through esterification, a strategy widely applied to amino acids to improve their utility in industrial and biochemical contexts. The hydrochloride salt form likely arose from the need to optimize crystallinity and handling properties, a common practice in pharmaceutical and feed additive manufacturing.
Significance in Chemical and Biochemical Research
Isopropyl DL-methionate hydrochloride holds significance as a chemically modified form of methionine, enabling tailored applications in research and industry. Methionine’s role in protein synthesis, methylation reactions, and antioxidant functions makes its derivatives valuable for studying metabolic pathways and nutrient delivery systems. The isopropyl ester hydrochloride, for instance, may serve as a protected form of methionine, resisting premature degradation in specific environments—a feature critical in ruminant nutrition, where rumen-protected methionine analogs are essential for efficient nutrient absorption.
In synthetic chemistry, this compound exemplifies the strategic modification of amino acids to alter physicochemical properties. The esterification of methionine’s carboxyl group reduces polarity, potentially enhancing membrane permeability in drug delivery systems or stabilizing the molecule during industrial processing. Furthermore, its hydrochloride salt form improves solubility in aqueous matrices, facilitating its use in laboratory protocols requiring precise stoichiometry.
Nomenclature and Classification
Isopropyl DL-methionate hydrochloride is systematically named propan-2-yl 2-amino-4-(methylsulfanyl)butanoate hydrochloride , reflecting its structural components:
- A methionine backbone (2-amino-4-(methylsulfanyl)butanoic acid).
- An isopropyl ester group replacing the carboxylate’s hydroxyl group.
- A hydrochloride counterion neutralizing the amino group.
Synonyms include DL-methionine isopropyl ester hydrochloride and H-DL-Met-OiPr·HCl, with the CAS registry number 45012-54-2. It belongs to the class of amino acid ester salts , characterized by esterified carboxyl groups and ionizable amino functionalities. This dual modification places it within broader categories of protected amino acids and bioactive small molecules.
Overview of Chemical Identity
Isopropyl DL-methionate hydrochloride is defined by the molecular formula C₈H₁₆ClNO₂S and a molecular weight of 227.75 g/mol (calculated from PubChem data). Its structure comprises:
- A four-carbon backbone with an amino group at C2 and a methylthioether group at C4.
- An isopropyl ester moiety (-O-CO-OCH(CH₃)₂) at the carboxyl position.
- A hydrochloride salt formed via protonation of the amino group.
The compound’s stereochemistry is racemic (DL), indicating an equimolar mixture of D- and L-methionine enantiomers. This racemic nature is typical in industrial methionine derivatives, where synthetic routes often yield non-chiral or racemic products. Key physicochemical properties inferred from analogous compounds include:
- Melting Point : Estimated between 70–80°C, based on similar methionine ester hydrochlorides.
- Solubility : High solubility in polar solvents like water and ethanol due to ionic interactions.
- Stability : Likely stable under dry, cool conditions but susceptible to hydrolysis in acidic or alkaline environments.
Synthetic pathways typically involve two stages:
- Esterification : Reaction of DL-methionine with isopropyl alcohol under acidic or enzymatic catalysis to form the ester.
- Salt Formation : Treatment with hydrochloric acid to protonate the amino group, yielding the hydrochloride salt.
This streamlined synthesis aligns with industrial practices for amino acid derivatives, emphasizing cost efficiency and scalability.
Structure
3D Structure of Parent
Properties
IUPAC Name |
propan-2-yl 2-amino-4-methylsulfanylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-6(2)11-8(10)7(9)4-5-12-3;/h6-7H,4-5,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXXRAMAPIOLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CCSC)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93805-89-1 | |
| Record name | Methionine, 1-methylethyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93805-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropyl DL-methionate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093805891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522225 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isopropyl DL-methionate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl DL-methionate hydrochloride typically involves the esterification of methionine with isopropyl alcohol in the presence of a suitable acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of Isopropyl DL-methionate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The use of high-purity reagents and stringent quality control measures are essential to obtain a product that meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Isopropyl DL-methionate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various sulfur-containing derivatives.
Scientific Research Applications
Nutritional Applications in Animal Feed
Isopropyl DL-methionate hydrochloride serves as a feed additive, particularly in aquaculture and livestock production. Its primary role is to enhance the availability of methionine, an essential amino acid crucial for growth and metabolic processes in animals.
Aquaculture
In aquaculture, the compound is used as a methionine source for fish and crustaceans. It is noted for its high stability and rumen bypass rate , making it effective for improving growth rates and feed efficiency in aquatic species. Studies have shown that incorporating isopropyl DL-methionate hydrochloride into fish diets can lead to significant improvements in weight gain and feed conversion ratios.
Livestock
In livestock, particularly ruminants, the compound has been shown to improve amino acid profiles in diets, enhancing overall animal health and productivity. The high rumen bypass rate allows for better absorption of methionine, which is critical for protein synthesis and metabolic functions.
Metabolic Studies
Research indicates that dietary supplementation with isopropyl DL-methionate hydrochloride can alter metabolic pathways significantly. For instance, studies on pigs have demonstrated that different sources of methionine can influence lipid metabolism without adverse effects on overall health.
Case Study: Pigs
A study analyzed the effects of varying methionine sources on the lipidome in young pigs:
- Findings: Dietary supplementation with isopropyl DL-methionate hydrochloride led to selective alterations in lipid metabolism, impacting polyunsaturated fatty acids and bile acid profiles.
- Statistical Analysis: Principal component analysis revealed distinct clustering based on dietary treatment, indicating significant metabolic shifts.
| Metabolite | Control Group | Isopropyl DL-methionate Group |
|---|---|---|
| Polyunsaturated Fatty Acids | High Levels | Reduced Levels |
| Secondary Bile Acids | Lower Values | Higher Values |
Synthesis and Stability
The synthesis of isopropyl DL-methionate hydrochloride involves specific chemical processes that enhance its stability as a feed additive. The preparation method employs phosphoric acid as a catalyst, which contributes to its high purity and effectiveness as a nutritional supplement.
Mechanism of Action
The mechanism of action of Isopropyl DL-methionate hydrochloride involves its interaction with specific
Biological Activity
Isopropyl DL-methionate hydrochloride, a derivative of DL-methionine, has garnered interest in various biological applications due to its potential benefits in animal nutrition and health. This article explores the biological activity of this compound, including its mechanisms of action, effects on metabolism, and implications for animal feed.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₁NO₂S |
| Molecular Weight | 149.211 g/mol |
| CAS Number | 59-51-8 |
| Melting Point | 270-273 °C |
| Density | 1.2 ± 0.1 g/cm³ |
Isopropyl DL-methionate hydrochloride functions primarily as a source of methionine, an essential amino acid involved in numerous physiological processes:
- Antioxidant Effects : Methionine has been shown to mitigate oxidative stress by acting as a precursor to glutathione, a critical antioxidant in cells .
- Protein Synthesis : It plays a vital role in protein synthesis and is crucial for cellular growth and repair mechanisms .
- Methylation Reactions : Methionine is involved in methylation processes that regulate gene expression and metabolism, impacting various biochemical pathways .
Growth Performance
Research indicates that supplementation with Isopropyl DL-methionate hydrochloride can enhance growth performance in livestock:
- Broilers : Studies show that the addition of DL-methionine to diets significantly reduces abdominal fat and increases breast meat yield, especially in lower protein diets (20% crude protein) compared to higher protein diets (26% crude protein) .
Case Study: Fish Nutrition
A study conducted on rainbow trout demonstrated that diets supplemented with DL-methionine improved growth performance metrics, suggesting its efficacy in aquaculture applications. The fish exhibited better weight gain and feed conversion ratios when fed methionine-enriched diets .
Impacts on Metabolism
The metabolic effects of Isopropyl DL-methionate hydrochloride have been documented across various species:
- Pigs : Dietary supplementation altered lipid metabolism without negatively affecting overall health or inflammatory markers. Notably, it influenced the lipidome composition within the small intestine, suggesting potential benefits for nutrient absorption and utilization .
- Selenium Toxicity Mitigation : In poultry studies, methionine supplementation was found to reduce the toxic effects of dietary selenium, highlighting its protective role against certain dietary toxins .
Comparative Analysis of Methionine Sources
| Source | Growth Performance | Antioxidant Activity | Methylation Potential |
|---|---|---|---|
| Isopropyl DL-Methionate | High | Moderate | High |
| L-Methionine | High | High | High |
| D-Methionine | Moderate | Low | Moderate |
Comparison with Similar Compounds
Ethyl DL-Methionate Hydrochloride
- Molecular Formula: C₇H₁₅ClNO₂S
- Molecular Weight : 217.71 g/mol
- CAS No.: 6297-53-6
- Properties : Boiling point 257.9°C, vapor pressure 0.0142 mmHg at 25°C .
- Applications : Used as a protected form of methionine in peptide synthesis. The ethyl ester group balances solubility and stability, making it suitable for laboratory-scale reactions.
Comparison :
DL-Methionine (Parent Compound)
- Molecular Formula: C₅H₁₁NO₂S
- Molecular Weight : 149.21 g/mol
- CAS No.: 59-51-8
- Applications: Essential amino acid in animal feed, pharmaceuticals, and nutraceuticals. Acts as a methyl donor in biochemical pathways .
Comparison :
- Unlike its esterified derivatives, DL-methionine lacks the ester group, resulting in higher water solubility but lower membrane permeability.
- The hydrochloride salt form of the ester improves stability and shelf life compared to the free amino acid .
DL-threo-Ritalinic Acid Isopropyl Ester Hydrochloride
Comparison :
Isothipendyl Hydrochloride
Comparison :
- Structurally distinct (contains a thiophene and pyridine ring), but shares the hydrochloride salt form.
- Highlights the diversity in applications of hydrochloride salts, ranging from amino acid derivatives to pharmaceuticals .
Data Table: Key Properties of Compared Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Primary Applications |
|---|---|---|---|---|
| DL-Methionine | C₅H₁₁NO₂S | 149.21 | 59-51-8 | Nutrition, pharmaceuticals |
| Ethyl DL-Methionate Hydrochloride | C₇H₁₅ClNO₂S | 217.71 | 6297-53-6 | Peptide synthesis |
| DL-threo-Ritalinic Acid Isopropyl Ester HCl | C₁₆H₂₄ClNO₂ | ~313.8 (estimated) | 1262795-94-7 | Neuroscience research |
| Isothipendyl Hydrochloride | C₁₆H₂₀ClN₃S | 321.87 | N/A | Antihistamine, laboratory studies |
Research Findings and Functional Insights
- Ester Group Impact : Isopropyl and ethyl esters of methionine enhance lipid solubility, critical for drug delivery systems. Ethyl esters are more hydrolytically stable than methyl esters, while isopropyl esters may offer intermediate properties .
- Safety Profiles : DL-Methionine and its esters show low acute toxicity (e.g., LD₅₀ > 2,000 mg/kg in rats), whereas psychoactive analogs like DL-threo-ritalinic acid isopropyl ester require controlled handling due to stimulant effects .
- Industrial Relevance : Methionine derivatives are prioritized in agriculture and medicine, while structurally distinct hydrochlorides (e.g., isothipendyl) serve niche therapeutic roles .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Isopropyl DL-methionate hydrochloride?
- Methodological Answer : Synthesis can be optimized using isopropyl alcohol as a solvent with hydrogen chloride gas or aqueous HCl for acidification. For example, analogous procedures involve adjusting pH to 2.9–3.0 under ambient temperature (20–30°C) and stirring for 15–30 minutes . Reaction efficiency may depend on stoichiometric ratios of precursors (e.g., DL-methionine derivatives and isopropyl groups) and controlled temperature to avoid side reactions.
Q. How can solubility and stability be assessed for Isopropyl DL-methionate hydrochloride in aqueous systems?
- Methodological Answer : Solubility can be tested via gravimetric analysis in water or organic solvents. Stability studies should include thermal analysis (e.g., TGA/DSC) and pH-dependent degradation assays. For example, related hydrochlorides like Ethyl DL-methionate HCl have a vapor pressure of 0.0142 mmHg at 25°C, suggesting low volatility but potential hygroscopicity . Storage in dry, cool environments (≤25°C) in sealed containers is advised to prevent hydrolysis .
Q. What purification techniques are suitable for isolating Isopropyl DL-methionate hydrochloride?
- Methodological Answer : Crystallization from isopropyl alcohol or ethanol-water mixtures is effective. Filtration using Millex® syringe filters (0.22 µm PES membranes) ensures sterility and particulate removal . Post-crystallization, drying under vacuum (40–50°C) minimizes residual solvent content.
Advanced Research Questions
Q. How can contradictory data on the compound’s reactivity with nucleophiles be resolved?
- Methodological Answer : Contradictions may arise from solvent polarity or trace impurities. Systematic studies using kinetic assays (e.g., UV-Vis monitoring of reaction rates) under controlled conditions (inert atmosphere, anhydrous solvents) are recommended. Cross-validate findings with FTIR or NMR to detect intermediate species .
Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?
- Methodological Answer : Catalytic methods, such as Fe(Salen) complexes, enhance selectivity in analogous isopropylamine syntheses . Optimize reaction time and temperature (e.g., 60°C for 2.5 hours with dropwise reagent addition) to suppress side reactions. Process analytical technology (PAT) tools, like in-situ FTIR, enable real-time monitoring .
Q. How can advanced chromatographic methods validate purity for regulatory compliance?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (210–254 nm). Reference standards (e.g., USP/EP-grade DL-methionine) ensure traceability . For impurity profiling, LC-MS/MS identifies degradation products, while KF titration quantifies residual water (<0.5% w/w) .
Q. What experimental designs address discrepancies in reported stability under oxidative stress?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Compare oxidative degradation pathways using H₂O₂ or radical initiators (e.g., AIBN). Analyze products via NMR or high-resolution MS to resolve mechanistic contradictions .
Safety and Handling
Q. What personal protective equipment (PPE) is required for safe handling?
- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use respiratory protection (N95 masks) if airborne particulates are generated during milling or weighing. Ventilation should meet OSHA standards (≥6 air changes/hour) .
Q. How should incompatibilities with common lab reagents be managed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
